molecular formula C11H12N4O B12126324 3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol

3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B12126324
M. Wt: 216.24 g/mol
InChI Key: CRWMCIMEOJVUTJ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 3,5-dimethylphenylamino group and a hydroxyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 3,5-dimethylaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dimethylaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of different substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of various substituted triazine derivatives, depending on the electrophile used.

Scientific Research Applications

3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(3,5-dimethylphenyl)-1,3,5-triazine: Another triazine derivative with similar structural features but different substitution patterns.

    3,5-Dimethylphenyl-1,2,4-triazine: Lacks the amino group, leading to different reactivity and applications.

    1,3,5-Triazine-2,4-diamine:

Uniqueness

3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the triazine ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-(3,5-dimethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O/c1-7-3-8(2)5-9(4-7)13-11-14-10(16)6-12-15-11/h3-6H,1-2H3,(H2,13,14,15,16)

InChI Key

CRWMCIMEOJVUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NN=CC(=O)N2)C

Origin of Product

United States

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